methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Description

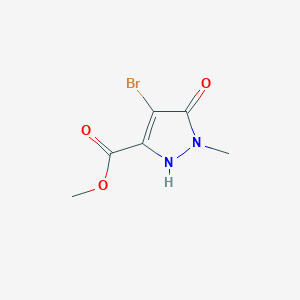

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with the molecular formula C₆H₇BrN₂O₃ and a molecular weight of 235.04 g/mol . The compound features a bromine atom at position 4, a hydroxyl group at position 5, a methyl group at position 1, and a carboxylate ester at position 3 (Figure 1). Its purity is reported as 95%, and it is utilized in synthetic chemistry for the development of bioactive molecules and coordination complexes due to its reactive functional groups.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-9-5(10)3(7)4(8-9)6(11)12-2/h8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWZOEQCUFSYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58364-95-7 | |

| Record name | methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Bromination: The bromine atom is introduced at position 4 through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Hydroxylation: The hydroxyl group at position 5 can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Esterification: The methyl ester group at position 3 is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydrogenated pyrazole derivative.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Substituent Effects: Halogens and Functional Groups

Bromo vs. Chloro Derivatives

- 4-Bromo-5-(Bromomethyl)-2-(4'-Chlorophenyl)-1-Methylpyrazol-3-one (Example 5.23, ):

This compound has a bromomethyl group at position 5 and a 4-chlorophenyl substituent. Its LC/MS data (m/z 381 [M+H]⁺) contrasts with the target compound’s smaller molecular weight (235.04 g/mol), highlighting the impact of bulkier substituents on mass and fragmentation patterns . - Chloro vs. For example, bromo-substituted analogs may exhibit superior antimicrobial activity compared to chloro derivatives .

Hydroxy vs. Methyl/Ester Groups

Physicochemical and Spectral Properties

A comparison of key properties is summarized in Table 1.

Table 1: Comparison of Structural and Physicochemical Properties

Biological Activity

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C6H7BrN2O3) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a bromine atom at the 4-position, a hydroxy group at the 5-position, and a methyl ester functional group at the 3-position of the pyrazole ring. Its unique structure contributes to various biological properties, including antimicrobial and anticancer activities.

The synthesis of this compound typically involves several key steps:

- Preparation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Bromination : The introduction of the bromine atom at position 4 is performed using brominating agents like N-bromosuccinimide (NBS).

- Hydroxylation : The hydroxyl group at position 5 is added through hydroxylation reactions.

- Esterification : Finally, the methyl ester group at position 3 is introduced via an esterification reaction using methanol and an acid catalyst.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated growth inhibition with IC50 values ranging from 2.43 to 14.65 μM, indicating its potential as an anticancer agent . Additionally, compounds structurally related to pyrazole have been shown to induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds within the pyrazole family have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural features of these compounds are believed to contribute to their ability to disrupt bacterial cell functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural components:

| Structural Feature | Biological Activity |

|---|---|

| Bromine Atom | Enhances lipophilicity and cellular uptake |

| Hydroxy Group | Potential for hydrogen bonding with targets |

| Methyl Ester | Contributes to bioavailability |

These features contribute to the compound's interaction with biological targets, enhancing its pharmacological profile compared to other pyrazole derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Cytotoxicity Studies : In vitro assays revealed that this compound effectively inhibits cell proliferation in various cancer cell lines, supporting its potential as an anticancer agent.

- Microtubule Assembly Inhibition : Some derivatives showed significant inhibition of microtubule assembly, suggesting a mechanism involving disruption of cytoskeletal dynamics in cancer cells .

- Apoptosis Induction : Compounds related to this pyrazole derivative were found to enhance apoptotic markers in treated cells, confirming their role as pro-apoptotic agents in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters, followed by bromination and hydroxylation. For example, 5-hydroxy-1-methyl-pyrazole intermediates are brominated at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) . Optimization includes adjusting stoichiometry (1.2–1.5 eq. NBS) and reaction time (4–8 hrs) to minimize over-bromination. Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., bromine at C4, hydroxyl at C5). Key signals include a singlet for the methyl group at C1 (~δ 3.8 ppm) and a downfield-shifted carboxylate carbonyl (~δ 165 ppm in ) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, crystallographic data from analogous pyrazole derivatives (e.g., bond angles and torsion angles) validate spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 263.98 for CHBrNO) .

Q. What are the primary biological screening protocols for this compound, and how are false positives mitigated?

- Methodological Answer : Initial screens for antimicrobial or anticancer activity use:

- Microplate Assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL, with DMSO controls to exclude solvent artifacts .

- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Triplicate runs and statistical validation (e.g., ANOVA) reduce variability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., keto-enol equilibria in the hydroxyl group) or paramagnetic impurities. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows tautomer exchange, simplifying splitting patterns .

- Deuterium Exchange : Adding DO quenches enol protons, confirming hydroxyl presence .

- Alternative Solvents : Using CDCl instead of DMSO-d reduces hydrogen bonding effects .

Q. What computational approaches are used to predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and predict electrophilic sites (e.g., C4 bromine as a leaving group) .

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., COX-2 or carbonic anhydrase). Pyrazole ring π-stacking and hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) are key metrics .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., replacing bromine with other halogens) affect bioactivity?

- Methodological Answer : A systematic SAR study involves:

- Halogen Substitution : Replace bromine with Cl, I, or CF via nucleophilic aromatic substitution. For example, KI in DMF at 80°C introduces iodine .

- Bioactivity Comparison : Cl derivatives often show reduced antimicrobial potency (MIC > 50 µg/mL vs. Br at 25 µg/mL), while CF enhances lipophilicity and CNS penetration .

- Data Table :

| Substituent | MIC (µg/mL) | LogP |

|---|---|---|

| Br | 25 | 1.8 |

| Cl | 50 | 1.5 |

| CF | 12 | 2.4 |

Q. What strategies address low solubility in aqueous media during in vitro assays?

- Methodological Answer :

- Co-solvents : Use 5% DMSO/PBS mixtures; ensure final DMSO ≤0.1% to avoid cytotoxicity .

- Prodrug Design : Esterify the carboxylate to methyl or ethyl esters, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) via solvent evaporation, improving bioavailability 3-fold .

Methodological Best Practices

- Synthesis Reproducibility : Document reaction conditions (e.g., moisture sensitivity of intermediates) and use anhydrous solvents under N .

- Data Conflict Resolution : Cross-validate spectral data with independent techniques (e.g., IR for carbonyl vs. NMR) and consult crystallographic databases (e.g., CCDC) .

- Ethical Handling : Follow institutional guidelines for waste disposal (e.g., halogenated byproducts via licensed contractors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.